2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-11-10-15(20-19-11)21-8-6-12(7-9-21)18-16(22)13-4-2-3-5-14(13)17/h2-5,10,12H,6-9H2,1H3,(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHMJFLEVWBMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.
Coupling of Pyrazole and Piperidine: The pyrazole and piperidine rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Formation of Benzamide: The final step involves the reaction of the coupled pyrazole-piperidine intermediate with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
2.2. Pyrazole Substituent Formation
The pyrazole moiety is typically introduced via condensation of α,β-unsaturated carbonyl compounds (e.g., chalcones) with hydrazines, followed by oxidative aromatization. For instance, 1,3,5-triarylpyrazoles are synthesized using copper triflate and ionic liquids as catalysts .
Mechanistic Insight :
-
Condensation : Hydrazine reacts with carbonyl groups to form pyrazoline intermediates.
-
Oxidative aromatization : Pyrazoline → pyrazole via loss of hydrogen.
2.3. Amide Bond Coupling
The final step involves coupling the piperidine-pyrazole intermediate with benzoyl chloride or similar reagents. For example, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide (MPAPB) is prepared by reacting N-(2-aminophenyl-5-methyl-1H-pyrazol-3-yl)acetamide with benzoyl chloride in ethanol .
Key Parameters :
| Parameter | Value |
|---|---|
| Reaction time | 4 hours |
| Yield | 66% |
Reactivity and Stability
The compound exhibits reactivity typical of amides and heterocycles:
-
Hydrolysis : Amide bonds can hydrolyze under acidic/basic conditions, forming carboxylic acids or amines.
-
Substitution : The chloro group on the benzamide ring may undergo nucleophilic aromatic substitution, though steric hindrance and electron-withdrawing effects may reduce reactivity .
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Pyrazole Functionalization : The pyrazole nitrogen can participate in electrophilic substitution or N-alkylation, depending on the reaction environment .
4.2. Structural Characterization
Spectral Data (MPAPB) :
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 2.21 (s, CH₃), 6.31 (s, CH pyrazole), 10.25 (s, NH pyrazole) |
| ¹³C NMR | δ 11.09 (CH₃), 106.43 (C pyrazole), 165.62 (C=O) |
| FTIR | 3225 cm⁻¹ (NH), 1674 cm⁻¹ (C=O) |
This synthesis pathway and reactivity profile highlight the compound’s potential as a scaffold for medicinal chemistry, particularly in targeting biological systems through its heterocyclic and amide functionalities .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzamide compounds, including 2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide, demonstrate significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing a promising spectrum of activity comparable to standard antibiotics like penicillin and ciprofloxacin .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 1.5 µM |
| This compound | S. aureus | 0.8 µM |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties, particularly against colorectal carcinoma cell lines. The efficacy was assessed using the Sulforhodamine B assay, showing that it effectively inhibits cell proliferation at low concentrations .
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HCT116 | 4.53 | 5-Fluorouracil (9.99) |
Neurological Disorders
Emerging research suggests that compounds similar to this compound may have applications in treating neurological disorders such as Alzheimer's disease due to their ability to modulate neurotransmitter systems .
Metabolic Disorders
The compound has also been studied for its potential in treating metabolic syndrome, including type 2 diabetes and obesity. It is believed to inhibit enzymes related to glucose metabolism and fat storage, thus contributing to weight management and improved insulin sensitivity .
Case Studies
Several case studies highlight the successful application of this compound in preclinical settings:
- Antimicrobial Efficacy : A study demonstrated that a series of benzamide derivatives, including our compound of interest, showed enhanced antibacterial activity against resistant strains of bacteria.
- Anticancer Research : In a controlled trial involving HCT116 cell lines, treatment with this compound resulted in significant reductions in cell viability compared to untreated controls.
- Neuroprotective Effects : Research indicated that the compound could potentially protect neuronal cells from oxidative stress, suggesting a role in neuroprotection during neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide: shares structural similarities with other benzamide derivatives and pyrazole-containing compounds.
Indole Derivatives: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Imidazole Derivatives: Known for their applications in pharmaceuticals and as building blocks in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a pyrazole-piperidine moiety makes it a versatile compound for various research applications.
Biological Activity
2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide, with a CAS number of 2034208-07-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 318.80 g/mol. The structure includes a piperidine ring substituted with a 5-methyl-1H-pyrazole moiety and a chloro-benzamide group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 318.80 g/mol |
| CAS Number | 2034208-07-4 |
Research indicates that compounds structurally related to this compound may act as allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors are crucial in various neurological processes and are implicated in disorders such as schizophrenia and anxiety.
Allosteric Modulation
Allosteric modulators enhance or inhibit receptor activity without directly activating the receptor. For instance, studies have shown that certain pyrazole derivatives can potentiate mGluR5 activation, leading to anxiolytic-like effects in rodent models . The specific binding sites and the resultant pharmacological effects are essential for developing targeted therapies.
Antipsychotic and Anxiolytic Effects
Compounds similar to this compound have demonstrated potential in treating psychiatric disorders. For example, positive allosteric modulators (PAMs) of mGluR5 have shown efficacy in reducing anxiety-like behaviors in animal models without exacerbating psychotic symptoms .
Inhibition Studies
Recent studies have focused on the inhibitory effects of pyrazole derivatives on various enzymes and pathways involved in cancer progression. For example, pyrazolo[1,5-a]pyrimidine derivatives have shown significant anticancer activity through selective inhibition of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anxiolytic Activity : A study demonstrated that a structurally similar compound exhibited anxiolytic properties without increasing hyperlocomotion in rodent models, indicating a favorable side effect profile for potential therapeutic use .
- Anticancer Activity : Another research highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines, showcasing IC values as low as 0.36 µM against CDK2 .
- Mechanistic Insights : Further investigations into the binding mechanisms of these compounds at mGluR sites revealed distinct allosteric modulation pathways that could be exploited for drug development targeting neurological disorders .
Q & A
Q. What synthetic routes are most effective for producing 2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide with high purity?
Answer: The synthesis typically involves a multi-step sequence:
- Step 1: Formation of the piperidine-pyrazole intermediate via nucleophilic substitution or coupling reactions.
- Step 2: Amide bond formation between the benzamide core and the piperidine-pyrazole intermediate using coupling reagents like EDCI/HOBt.
- Critical Parameters: Temperature (60–80°C for amidation), solvent choice (e.g., DMF or THF), and catalyst optimization (e.g., DMAP for regioselectivity).
- Quality Control: Monitor reaction progress via TLC and confirm purity via HPLC (>95%) and NMR spectroscopy .
Q. Which spectroscopic and crystallographic methods are optimal for structural validation of this compound?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm substituent positions (e.g., chloro, pyrazole, piperidine). Key signals include aromatic protons (δ 7.2–8.1 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- X-Ray Crystallography: Resolve the chair conformation of the piperidine ring and spatial orientation of substituents (e.g., dihedral angles between benzamide and pyrazole moieties) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 375.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cellular assays?
Answer: Contradictions may arise due to:
- Cell Line Variability: Test activity in isogenic cell lines (e.g., Jak2 V617F-mutated vs. wild-type) to isolate target-specific effects .
- Assay Conditions: Standardize ATP concentrations in kinase assays to minimize false negatives from competition.
- Metabolic Stability: Use liver microsomal assays to assess CYP-mediated degradation, which may reduce efficacy in certain models .
Q. What computational strategies are recommended for predicting binding modes with Jak/STAT pathway targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions between the benzamide core and Jak2’s ATP-binding pocket (e.g., hydrogen bonding with Leu983 and hydrophobic contacts with Phe994) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability of the ligand-receptor complex. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
- SAR Analysis: Compare analogues with substituent variations (e.g., fluoro vs. chloro) to identify pharmacophore requirements .
Q. How should researchers design in vivo studies to evaluate pharmacokinetic and toxicity profiles?
Answer:
- Dosing Regimens: Administer via oral gavage (10–50 mg/kg/day) in murine models, with plasma sampling at 0.5, 2, 6, and 24 hours to calculate and .
- Toxicity Screening: Perform histopathology on liver and kidney tissues to detect off-target effects. Monitor blood counts for myelosuppression, a known risk with Jak inhibitors .
- Metabolite Identification: Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites in urine .
Methodological Best Practices
Q. What strategies optimize reaction yields in large-scale synthesis?
Answer:
- Catalyst Screening: Test Pd(PPh) or CuI for Suzuki-Miyaura couplings to attach pyrazole rings (yield improvement: 60% → 85%) .
- Solvent-Free Conditions: Use microwave-assisted synthesis for amidation steps to reduce reaction time (4 hours → 30 minutes) .
Q. How can researchers validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor thermal stabilization of Jak2 in lysates treated with the compound (Δ ≥ 3°C indicates binding) .
- Phospho-STAT3 ELISA: Quantify inhibition of STAT3 phosphorylation (IC ≤ 100 nM confirms pathway modulation) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
